LF3

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of LF3 involves several steps. One common synthetic route includes the reaction of 3-phenylprop-2-en-1-yl chloride with N-(4-sulfamoylphenyl)piperazine-1-carbothioamide under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to streamline the production process.

Analyse Des Réactions Chimiques

LF3 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl or phenyl groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Cancer Research

LF3 has demonstrated significant potential as an anti-cancer agent by inhibiting the self-renewal capacity of cancer stem cells. Studies have shown that this compound effectively blocks the β-catenin/TCF4 signaling pathway, which is often aberrantly activated in various cancers.

Case Study: Gastric Cancer Cells

A study evaluated the cytotoxic effects of this compound on several gastric cancer cell lines, including GES-1, HGC-27, MKN45, and AGS. The half-maximal inhibitory concentration (IC50) values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| GES-1 | 24.68 |

| HGC-27 | 18.2 |

| MKN45 | 489 |

| AGS | 56.76 |

These results indicate that this compound exhibits varying degrees of cytotoxicity across different gastric cancer cell lines, suggesting its potential as a targeted therapy for specific types of cancer .

Cardiology

This compound's role in cardiology is primarily linked to its ability to enhance sodium channel activity in cardiomyocytes. It has been shown to increase the expression of the voltage-gated sodium channel Nav1.5 in HL-1 cardiomyocytes.

Material Science

This compound has also been explored for its applications in material science, particularly in enhancing mechanical properties through bonding processes.

Case Study: Mechanical Strength

Research has indicated that this compound can achieve nearly isotropic mechanical strength when used in joining samples. The force-displacement curve demonstrates the effectiveness of this compound in creating strong bonds between materials, which could be beneficial in various engineering applications .

Mécanisme D'action

The mechanism of action of LF3 involves the disruption of the interaction between β-catenin and TCF4 . This disruption inhibits the canonical Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. By inhibiting this pathway, the compound can potentially reduce the growth and spread of cancer cells.

Comparaison Avec Des Composés Similaires

Similar compounds to LF3 include:

N-[(2E)-3-phenylprop-2-en-1-yl]aniline: This compound shares a similar phenylprop-2-en-1-yl structure but differs in its functional groups.

1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazoles: These compounds have been studied for their anticancer properties and share structural similarities with the target compound.

The uniqueness of this compound lies in its specific inhibitory effects on the Wnt signaling pathway, which distinguishes it from other similar compounds.

Activité Biologique

LF3, a small-molecule compound known as 4-thioureido-benzenesulfonamide, has garnered significant attention in recent years for its inhibitory effects on the Wnt/β-catenin signaling pathway. This pathway is crucial in various biological processes, including cell proliferation, differentiation, and tumorigenesis. This compound specifically inhibits the interaction between β-catenin and T-cell factor 4 (TCF4), which is pivotal for the transcriptional activation of Wnt target genes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cancer models, and potential therapeutic applications.

This compound functions primarily as an antagonist of the β-catenin/TCF4 complex. By disrupting this interaction, this compound effectively reduces the transcription of Wnt target genes that are often overexpressed in cancers. Studies have shown that this compound does not significantly alter the expression levels of β-catenin or TCF4 proteins but rather prevents their interaction, leading to decreased downstream signaling activity.

Key Findings:

- Inhibition of Wnt Signaling : this compound significantly inhibits the transcriptional activity of β-catenin/TCF4 in various cell lines, including HCT116 and SW480 colon cancer cells. The compound has been shown to reduce the expression of key Wnt target genes in a dose-dependent manner .

- Effect on Ion Channels : In HL-1 cardiomyocytes, this compound treatment increased the expression and activity of sodium channel Na V1.5 by blocking β-catenin's suppressive effects on its promoter .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits the growth of cancer stem cells and decreases tumor cell proliferation. For instance:

- Cell Proliferation : Treatment with this compound at concentrations ranging from 10 to 60 µM led to significant reductions in cell proliferation in Wnt-dependent colon cancer cell lines without affecting normal epithelial cells .

- Migration Assays : Boyden chamber assays indicated that this compound reduced cell migration in colon cancer cells, suggesting its potential to inhibit metastatic behavior .

In Vivo Studies

In vivo studies have confirmed the anti-tumor efficacy of this compound:

- Tumor Growth Reduction : Mice treated with this compound exhibited a significant decrease in tumor growth and differentiation of cancer stem cells into benign lesions, indicating its potential as a therapeutic agent against tumors reliant on Wnt signaling .

Case Studies

- Colon Cancer : In a study involving HCT116 colon cancer cells, this compound was shown to inhibit cell growth with an IC50 value of approximately 17.69 µM. This effect was attributed to its ability to block Wnt signaling pathways selectively .

- Pulmonary Hypertension : Research indicated that this compound also plays a role in restraining the development of pulmonary hypertension through modulation of the Wnt/β-catenin pathway, further highlighting its versatility in treating conditions beyond cancer .

Data Summary

| Study Type | Cell Line | Concentration (µM) | IC50 (µM) | Effect |

|---|---|---|---|---|

| In Vitro | HCT116 | 10-60 | 17.69 | Reduced proliferation |

| In Vitro | SW480 | 10-30 | Not specified | Reduced migration |

| In Vivo | Mouse Model | Not specified | Not specified | Decreased tumor growth |

Propriétés

IUPAC Name |

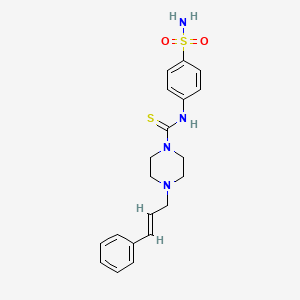

4-[(E)-3-phenylprop-2-enyl]-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2S2/c21-28(25,26)19-10-8-18(9-11-19)22-20(27)24-15-13-23(14-16-24)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2,(H,22,27)(H2,21,25,26)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQIFHLBPBLRRM-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.